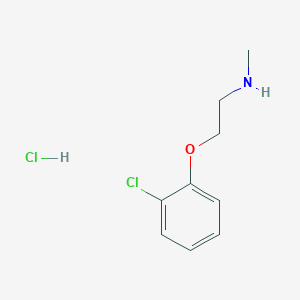

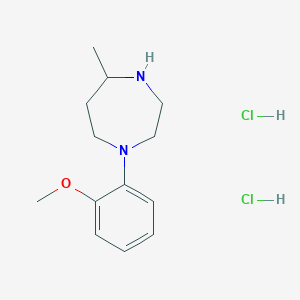

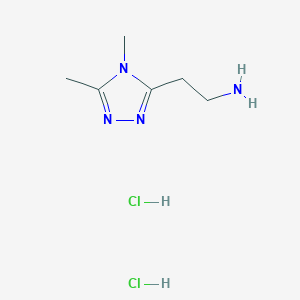

2-(2-Chlorophenoxy)-N-methylethanamine HCl

Descripción general

Descripción

2-(2-Chlorophenoxy)-N-methylethanamine HCl (2-CPME HCl) is an organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It has been used in a variety of experiments, from drug development to cell culture studies, and has been found to have a wide range of biochemical and physiological effects. We will also discuss potential future directions for research involving 2-CPME HCl.

Aplicaciones Científicas De Investigación

Quantum Chemical and Kinetic Studies

“2-(2-Chlorophenoxy)-N-methylethanamine HCl” has been utilized in quantum chemical and kinetic studies to understand the formation of complex organic molecules. Researchers have investigated its reactions with various agents like OH, Cl, and O2 to construct detailed kinetic models . These studies are crucial for predicting the behavior of chemical species in various environments, including atmospheric conditions and industrial processes.

Pharmacology

In pharmacological research, derivatives of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” have been studied for their potential as small molecule inhibitors. For instance, compounds structurally related to it have been shown to inhibit TMEM206 mediated currents, which are implicated in acid-induced cell death in colorectal cancer cells . This research contributes to the development of new therapeutic agents targeting specific cellular mechanisms.

Environmental Impact

The environmental impact of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” and its derivatives is another significant area of study. Research has been conducted on the formation and remediation of pollutants like PCDD/Fs during thermal processes, where this compound could potentially play a role . Understanding its behavior and breakdown can lead to improved waste management and pollution control strategies.

Industrial Applications

In the industrial sector, “2-(2-Chlorophenoxy)-N-methylethanamine HCl” is a key intermediate in the synthesis of various chemicals. It has been used in the production of furan platform chemicals, which are derived from biomass and serve as alternatives to traditional petroleum-based products . Its role in green chemistry highlights the shift towards more sustainable industrial practices.

Medical Research

Medical research has explored the use of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” in the synthesis of compounds with potential therapeutic applications. Studies have focused on its role in creating novel dyes with anti-inflammatory properties and its use in anticonvulsant activity research . These investigations are pivotal for discovering new drugs and treatment methods.

Chemical Properties

Understanding the chemical properties of “2-(2-Chlorophenoxy)-N-methylethanamine HCl” is fundamental for its application across various fields. Safety data sheets provide detailed information on its toxicity, handling precautions, and first aid measures, which are essential for its safe use in research and industrial settings .

Propiedades

IUPAC Name |

2-(2-chlorophenoxy)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRGXXZJQNDDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)-N-methylethanamine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)

![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)

![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)

![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)